molecular formula C10H6N2O3 B12958771 6-Nitro-5-quinolinecarboxaldehyde CAS No. 101327-86-0

6-Nitro-5-quinolinecarboxaldehyde

Cat. No.: B12958771
CAS No.: 101327-86-0
M. Wt: 202.17 g/mol
InChI Key: AWZJOFJZDDOJGX-UHFFFAOYSA-N
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Description

6-Nitroquinoline-5-carbaldehyde is a quinoline derivative characterized by the presence of a nitro group at the 6th position and an aldehyde group at the 5th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-5-carbaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method includes the nitration of quinoline to introduce the nitro group, followed by the Vilsmeier-Haack reaction to introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production methods for 6-Nitroquinoline-5-carbaldehyde often involve large-scale nitration and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Nitroquinoline-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Nitroquinoline-5-carbaldehyde involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA, affecting their function .

Comparison with Similar Compounds

    6-Nitroquinoline: Lacks the aldehyde group but shares the nitro group.

    5-Nitroquinoline-6-carbaldehyde: Similar structure but with different positioning of functional groups.

    6-Aminoquinoline-5-carbaldehyde: Contains an amino group instead of a nitro group

Uniqueness: 6-Nitroquinoline-5-carbaldehyde is unique due to the specific positioning of both the nitro and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthesis and research .

Biological Activity

6-Nitro-5-quinolinecarboxaldehyde (CAS No. 101327-86-0) is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C10H6N2O3
Molecular Weight 202.17 g/mol
IUPAC Name 6-nitroquinoline-5-carbaldehyde
CAS Number 101327-86-0

The compound features a nitro group at the 6th position and an aldehyde group at the 5th position of the quinoline ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study indicated that compounds derived from quinoline structures displayed higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that derivatives of quinoline, including this compound, exhibit cytotoxic effects against several cancer cell lines. For example, it has shown promising results in inhibiting the growth of pancreatic cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various substituted quinoline derivatives found that this compound demonstrated substantial activity against M. tuberculosis, outperforming traditional drugs in certain assays .
  • Cytotoxicity Against Cancer Cells : In a controlled experiment, cells from human pancreatic cancer were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
6-Nitroquinoline ModerateLowLacks aldehyde functionality
5-Nitroquinoline-6-carbaldehyde HighModerateDifferent functional group position
6-Aminoquinoline-5-carbaldehyde LowHighContains an amino group
This compound HighHighNotable for dual functionality

This comparison highlights the unique position of this compound due to its specific functional groups which confer distinct biological activities .

Properties

CAS No.

101327-86-0

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

6-nitroquinoline-5-carbaldehyde

InChI

InChI=1S/C10H6N2O3/c13-6-8-7-2-1-5-11-9(7)3-4-10(8)12(14)15/h1-6H

InChI Key

AWZJOFJZDDOJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)[N+](=O)[O-])N=C1

Origin of Product

United States

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